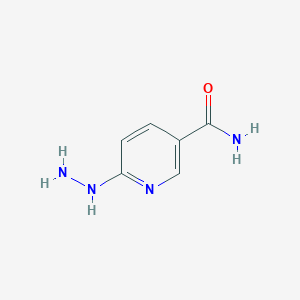

6-Hydrazinylnicotinamide

Description

Structure

3D Structure

Properties

IUPAC Name |

6-hydrazinylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O/c7-6(11)4-1-2-5(10-8)9-3-4/h1-3H,8H2,(H2,7,11)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHNXJRVXHHTIKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)N)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50469784 | |

| Record name | 3-Pyridinecarboxamide, 6-hydrazinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69879-23-8 | |

| Record name | 6-Hydrazinonicotinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69879-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinecarboxamide, 6-hydrazinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-hydrazinylpyridine-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

A Legacy of Innovation: the Historical Context and Evolution of Nicotinamide Derivatives in Organic Synthesis

The journey of nicotinamide (B372718) derivatives in organic synthesis is a compelling narrative of scientific curiosity and therapeutic advancement. Nicotinamide, also known as niacinamide, is a form of vitamin B3, an essential nutrient vital for a plethora of metabolic processes. nih.govresearchgate.net Its chemical structure, a pyridine (B92270) ring appended with a carboxamide group, has long served as a versatile starting point for the synthesis of a vast array of new compounds.

Historically, the initial focus was on understanding the biological roles of nicotinamide and its related compounds, such as nicotinamide adenine (B156593) dinucleotide (NAD+), a critical coenzyme in cellular redox reactions. nih.gov As the 20th century progressed, the therapeutic potential of nicotinamide derivatives began to be realized, leading to the development of drugs for a range of conditions. mdpi.com The synthetic exploration of nicotinamide has yielded a rich diversity of molecules with applications spanning from medicinal chemistry to materials science. acs.org This evolution has been marked by the development of sophisticated synthetic methodologies, allowing for precise modifications of the nicotinamide scaffold to fine-tune its properties. acs.orgnih.gov

The Hydrazide Moiety: a Gateway to Molecular Diversity and Functionality

The introduction of the hydrazide functional group (-CONHNH2) into molecular frameworks has proven to be a transformative strategy in molecular design. mdpi.com Hydrazides are recognized for their ability to serve as versatile intermediates in the synthesis of a wide range of heterocyclic compounds. mdpi.comresearchgate.net This reactivity stems from the presence of both nucleophilic and electrophilic centers within the hydrazide moiety. mdpi.com

The significance of the hydrazide group extends beyond its synthetic utility. It can actively participate in forming hydrogen bonds and other non-covalent interactions with biological targets, which can enhance the binding affinity and specificity of a molecule. nih.govacs.org This property has been instrumental in the design of numerous biologically active compounds. The ability of the hydrazide moiety to act as a linker, connecting different pharmacophores, has further expanded its importance in the development of hybrid molecules with multi-target activities. acs.org

6 Hydrazinylnicotinamide Hynic : a Core Structural Motif

Classical Approaches to Nicotinoyl Chloride Synthesis

Nicotinoyl chloride, the acyl chloride derivative of nicotinic acid, is a key intermediate in the synthesis of various nicotinic acid derivatives. Its preparation from nicotinic acid is a fundamental step, typically achieved through the use of chlorinating agents.

Conversion of Nicotinic Acid to Nicotinoyl Chloride

The conversion of nicotinic acid to nicotinoyl chloride is commonly accomplished using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. prepchem.comprepchem.comrsc.org

With thionyl chloride, the reaction involves heating nicotinic acid, often under reflux conditions. prepchem.comprepchem.comrdd.edu.iq An excess of thionyl chloride can be used to drive the reaction to completion, and the excess reagent is later removed by vacuum distillation. prepchem.com The reaction proceeds through a nucleophilic acyl substitution mechanism where thionyl chloride activates the carboxylic acid, leading to the formation of nicotinoyl chloride along with sulfur dioxide and hydrochloric acid as byproducts. In some procedures, the resulting product is the more stable nicotinoyl chloride hydrochloride salt. prepchem.com

Alternatively, oxalyl chloride can be used, often in a solvent like anhydrous benzene (B151609). prepchem.comrsc.org This method can be performed at cooler temperatures, starting in an ice bath before being brought to reflux. prepchem.com The use of potassium nicotinate, the salt of nicotinic acid, has been reported to provide better yields than the sodium salt when using oxalyl chloride. prepchem.com

Table 1: Reagents and Conditions for Nicotinoyl Chloride Synthesis

| Chlorinating Agent | Starting Material | Solvent | Conditions | Reported Yield | Reference(s) |

|---|---|---|---|---|---|

| Thionyl Chloride (SOCl₂) | Nicotinic Acid | Toluene or neat | Reflux (e.g., 77-100°C) for 1.5-3 hours | 80-96% | prepchem.comprepchem.comgoogle.com |

| Oxalyl Chloride ((COCl)₂) | Potassium Nicotinate | Benzene | Ice bath, then reflux | ~85% | prepchem.com |

| Phosphorus Pentachloride (PCl₅) | Nicotinic Acid | Carbon Tetrachloride | Reflux at 100°C for 2 hours | 87.5% | um.edu.my |

Preparation of Nicotinic Acid Hydrazide

Nicotinic acid hydrazide, also known as nicotinohydrazide, is a crucial precursor synthesized from nicotinic acid derivatives. smolecule.com It serves as a building block for more complex molecules through reactions like the formation of Schiff bases and hydrazones. um.edu.mysmolecule.com

Hydrazinolysis Reactions and Conditions

The primary method for synthesizing nicotinic acid hydrazide is through the hydrazinolysis of a nicotinic acid derivative, such as an ester or the more reactive nicotinoyl chloride. smolecule.comvulcanchem.com This reaction involves treatment with hydrazine hydrate (B1144303) (N₂H₄·H₂O). um.edu.mysmolecule.com

When starting from nicotinoyl chloride, the reaction is typically performed by adding hydrazine hydrate dropwise at a low temperature (e.g., 0°C) and then stirring at room temperature for several hours. um.edu.my The reaction can also be carried out in a solvent like dry benzene and refluxed for an hour. rdd.edu.iq

If using a nicotinic acid ester, such as ethyl or methyl nicotinate, the ester is refluxed with hydrazine hydrate. smolecule.comnih.gov This method is a common and effective route to obtaining the desired hydrazide. smolecule.comvulcanchem.com The reaction time for hydrazinolysis of esters is typically around 3 hours under reflux. nih.gov

Table 2: Synthesis of Nicotinic Acid Hydrazide

| Starting Material | Reagent | Solvent | Conditions | Reference(s) |

|---|---|---|---|---|

| Nicotinoyl Chloride | Hydrazine Hydrate | None or Benzene | 0°C to room temp, or reflux | rdd.edu.iqum.edu.my |

| Nicotinic Acid Esters | Hydrazine Hydrate | None or Ethanol (B145695) | Reflux | smolecule.comnih.gov |

Synthesis of this compound (HYNIC)

The term HYNIC is commonly used to refer to 6-hydrazinonicotinic acid, a widely used bifunctional chelator in radiopharmaceuticals. However, "this compound" refers specifically to the amide derivative, 6-hydrazinopyridine-3-carboxamide. researchgate.netresearchgate.netnih.gov The synthesis of the core 6-hydrazinonicotinic acid structure is a key starting point.

Specific Synthetic Routes for HYNIC

The most prevalent synthesis of the 6-hydrazinonicotinic acid core involves a nucleophilic substitution reaction. This route typically starts with 6-chloronicotinic acid, which is reacted with hydrazine hydrate. rsc.orgechemi.com

The reaction is generally conducted under reflux conditions, with temperatures ranging from 90°C to 100°C, for a duration of 4 to 16 hours. rsc.orgechemi.com After the reaction, the mixture is cooled and the pH is adjusted to approximately 5-5.5 using an acid like HCl, which causes the product to precipitate out of the solution. rsc.org The resulting solid is then filtered and washed with solvents such as ethanol and ether to yield the purified 6-hydrazinonicotinic acid. echemi.com Reported yields for this synthesis are generally high, often in the range of 81-96%. rsc.org

Table 3: Synthesis of 6-Hydrazinonicotinic Acid

| Starting Material | Reagent | Solvent(s) | Conditions | Yield | Reference(s) |

|---|---|---|---|---|---|

| 6-Chloronicotinic Acid | Hydrazine Hydrate | Water, 1,4-Dioxane, or neat | Reflux at 90-100°C for 4-16 hours | 58-96% | rsc.orgechemi.com |

To obtain this compound, the carboxylic acid group of 6-hydrazinonicotinic acid would need to be converted to a primary amide. This can be achieved through standard amide formation techniques, such as activation of the carboxylic acid followed by reaction with ammonia (B1221849) or an ammonia equivalent.

Preparation of Activated HYNIC Forms (e.g., N-hydroxysuccinimide (NHS) esters of HYNIC)

For applications in bioconjugation, such as linking HYNIC to proteins or peptides, the carboxylic acid group of HYNIC is activated to facilitate reaction with amine groups on the target biomolecule. nih.govacs.org A very common method of activation is the formation of an N-hydroxysuccinimide (NHS) ester. thieme-connect.deresearchgate.netwikipedia.org

The general strategy for creating NHS esters involves a coupling reaction between the carboxylic acid (in this case, a protected form of HYNIC) and N-hydroxysuccinimide (NHS). thieme-connect.deresearchgate.net This reaction is typically mediated by a coupling agent, such as a carbodiimide (B86325) like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). wikipedia.org To prevent unwanted side reactions with the hydrazine group of HYNIC, it is often protected during this process, for example, as a trifluoroacetyl or Boc-protected hydrazone. researchgate.net The resulting activated linker, such as succinimidyl 6-hydrazinonicotinate (SHNH), can then be isolated and used for conjugation. nih.govacs.org These amine-reactive linkers react with primary amines on biomolecules to form a stable amide bond, covalently attaching the HYNIC chelator. ontosight.ai

Formation of Hydrazones and Schiff Bases

The reaction of the hydrazine group in this compound with carbonyl compounds is a cornerstone of its chemical utility. This reaction leads to the formation of hydrazones, which are compounds containing the R₁R₂C=NNR₃R₄ structure.

This compound readily undergoes condensation reactions with both aldehydes and ketones to form stable hydrazone linkages. numberanalytics.comgoogle.comnih.gov This reaction, a type of nucleophilic addition-elimination, involves the nucleophilic attack of the terminal nitrogen of the hydrazine group on the electrophilic carbonyl carbon. numberanalytics.comchemguide.co.uk This is followed by the elimination of a water molecule to yield the corresponding hydrazone. numberanalytics.com

The general scheme for this reaction is as follows:

Step 1: Nucleophilic Addition. The lone pair of electrons on the terminal nitrogen atom of this compound attacks the partially positive carbonyl carbon of an aldehyde or ketone. This breaks the C=O pi bond, forming a tetrahedral intermediate called a carbinolamine. numberanalytics.com

Step 2: Dehydration. The carbinolamine intermediate is unstable and eliminates a molecule of water. This step is typically acid-catalyzed, which facilitates the protonation of the hydroxyl group, turning it into a better leaving group (H₂O). numberanalytics.comnih.gov The final product is a stable hydrazone, also known as a Schiff base. uobaghdad.edu.iq

This reaction is highly chemoselective and forms the basis for bioconjugation technologies where the this compound moiety (often abbreviated as HYNIC) is attached to peptides or proteins, which are then linked to other molecules, such as radiolabeled aldehydes. nih.govnih.gov For example, peptides functionalized with HYNIC can be reacted with 4-[¹⁸F]fluorobenzaldehyde to form radiolabeled peptide hydrazones for use in positron emission tomography (PET). nih.gov

The reaction is broadly applicable to a wide range of aldehydes and ketones, including both aliphatic and aromatic variants. nih.govuchile.cl The resulting hydrazone product features an extended π-system due to conjugation, which can be harnessed for applications like the development of fluorescent dyes. google.comnih.gov

Table 1: Examples of Condensation Reactions

| Reactant 1 | Reactant 2 | Product Type | Key Features |

|---|---|---|---|

| This compound | Aldehyde (e.g., 4-formyl-N,N,N-trimethylanilinium) | Hydrazone | Chemoselective ligation, stable linkage. nih.gov |

| This compound | Ketone (e.g., cyclopentanone) | Hydrazone | Forms extended π-systems. google.com |

| General Hydrazine | Aromatic Aldehyde | Schiff Base | Nucleophilic addition-elimination mechanism. chemguide.co.uknih.gov |

The formation of hydrazones from this compound is characterized by rapid kinetics and favorable thermodynamics, which are advantageous for applications requiring efficient coupling under mild conditions, such as bioconjugation. google.comnih.gov

Several factors influence the rate of hydrazone formation:

pH: The reaction is typically acid-catalyzed. The optimal pH range is generally between 4 and 6. numberanalytics.com At neutral pH, the rate-limiting step is the dehydration of the tetrahedral intermediate. nih.gov In more acidic conditions (e.g., pH 4.0), the hydrazone bond can exhibit slow decomposition. nih.gov

Temperature: Increasing the temperature generally accelerates the reaction rate. For instance, optimal yields for radiolabeling peptides with HYNIC have been achieved at 70°C. nih.gov However, excessively high temperatures can lead to side reactions. numberanalytics.com

Concentration: Higher concentrations of the reactants favor the formation of the hydrazone product. numberanalytics.comnih.gov

Electronic Effects: The nature of the carbonyl compound plays a significant role. Alkyl aldehydes and ketones tend to react faster than aryl carbonyls because the conjugation in the aromatic ring, which is disrupted upon forming the tetrahedral intermediate, stabilizes the starting material. nih.gov

Kinetics studies have shown that the presence of neighboring acid/base groups in either the hydrazine or the carbonyl compound can significantly accelerate the reaction rate at neutral pH. nih.gov This is attributed to intramolecular catalysis, where the neighboring group facilitates the proton transfer required for the elimination of water. nih.govljmu.ac.uk The rate constants for the fastest reacting carbonyl-hydrazine pairs can be in the range of 2–20 M⁻¹sec⁻¹, which is faster than some strain-promoted cycloaddition reactions used in bioorthogonal chemistry. nih.gov

Thermodynamically, the formation of the C=N double bond in the hydrazone and the release of a stable water molecule drive the reaction to completion. google.comnih.gov

Cyclization Reactions Leading to Heterocyclic Systems

The hydrazone derivatives of this compound, as well as the parent compound itself, can serve as precursors for the synthesis of various five-membered heterocyclic rings. These cyclization reactions expand the chemical diversity of compounds accessible from this starting material.

4-Thiazolidinones are a class of heterocyclic compounds that can be synthesized from Schiff bases (or hydrazones). The general method involves the cyclocondensation of a Schiff base with a sulfur-containing reagent, most commonly thioglycolic acid (mercaptoacetic acid). jocpr.comhilarispublisher.com

The synthetic pathway starting from this compound would proceed as follows:

Hydrazone Formation: First, this compound is condensed with an appropriate aldehyde or ketone to form the corresponding N-amido-hydrazone (a type of Schiff base).

Cyclization: The resulting hydrazone is then reacted with thioglycolic acid. In this step, the thiol group of thioglycolic acid attacks the imine carbon (C=N) of the hydrazone, and a subsequent intramolecular condensation reaction involving the carboxylic acid group leads to the formation of the five-membered thiazolidinone ring, eliminating a molecule of water. jocpr.comhilarispublisher.com

This reaction creates a thiazolidinone ring attached to the nicotinamide scaffold via the hydrazone nitrogen atom. The structure of the final product can be varied by changing the aldehyde or ketone used in the initial step. researchgate.net

1,2,4-Triazole (B32235) rings can be synthesized from hydrazine derivatives through several routes. A common method involves the cyclization of acylthiosemicarbazides. farmaciajournal.com

Starting from this compound, the synthesis could be envisioned as:

Formation of Thiosemicarbazide (B42300): The hydrazine group of this compound can be reacted with a source of thiocyanate, such as potassium or ammonium (B1175870) thiocyanate, in an acidic medium to form a thiosemicarbazide intermediate. farmaciajournal.comchemmethod.com

Alkaline Cyclization: The resulting thiosemicarbazide is then cyclized by heating in an alkaline medium (e.g., aqueous NaOH). This reaction proceeds via an intramolecular cyclization and dehydration to yield a 5-mercapto-1,2,4-triazole derivative. farmaciajournal.com

Alternatively, 1,2,4-triazoles can be formed by reacting acylhydrazines (like this compound) with reagents such as carbon disulfide in the presence of a base, followed by reaction with hydrazine monohydrate. mdpi.com Another pathway involves converting the nicotinamide moiety to a different reactive intermediate which then undergoes cyclization. For instance, the key step in one multistep synthesis of trisubstituted 1,2,4-triazoles involves the replacement of an oxygen atom in an oxadiazole ring by reacting it with hydrazine hydrate. nih.gov

1,3,4-Oxadiazoles are another important class of heterocycles that can be synthesized from acid hydrazides like this compound. A prevalent method for their synthesis is the cyclodehydration of N-acylhydrazones or the direct cyclization of an acid hydrazide with a one-carbon donor. ijper.orgpharmainfo.in

Common synthetic strategies include:

Cyclization with Phosphorus Oxychloride: this compound can be reacted with another carboxylic acid in the presence of a strong dehydrating agent like phosphorus oxychloride (POCl₃). This one-pot reaction leads to the formation of a 2,5-disubstituted 1,3,4-oxadiazole, where one substituent is derived from the nicotinamide core and the other from the added carboxylic acid. pharmainfo.in

Reaction with Chloroacetic Acid: Refluxing an acid hydrazide with chloroacetic acid in POCl₃ can yield a 2-(chloromethyl)-5-substituted-1,3,4-oxadiazole. dergipark.org.tr

Cyclization with Carbon Disulfide: An acid hydrazide can be heated with carbon disulfide and potassium hydroxide (B78521) in ethanol. This reaction forms a dithiocarbamate (B8719985) salt, which upon acidification and subsequent intramolecular cyclization, yields a 5-substituted-1,3,4-oxadiazole-2-thione. njppp.commdpi.com

These reactions provide a direct pathway from this compound to various substituted oxadiazole derivatives, which are valuable scaffolds in medicinal chemistry. ijper.orgmdpi.com

Acylation and Alkylation Reactions of Hydrazinylnicotinamide

The hydrazine moiety of this compound is susceptible to acylation and alkylation, primarily at the terminal nitrogen atom. libretexts.orgbyjus.com These reactions are fundamental for modifying the compound's properties and for its use as a bifunctional linker.

Acylation involves the introduction of an acyl group (R-C=O) and is a key step in preparing HYNIC for conjugation to biomolecules. A common strategy is to react HYNIC with an acylating agent to form a more stable intermediate or to protect the reactive hydrazine group. byjus.commasterorganicchemistry.comlibretexts.org For instance, protection with a tert-butoxycarbonyl (Boc) group is a form of acylation that is crucial during solid-phase peptide synthesis to prevent unwanted side reactions of the hydrazine. researchgate.net

Alkylation involves the addition of an alkyl group. libretexts.org Friedel-Crafts alkylation reactions are typically used for aromatic rings, but the nucleophilic nitrogen of the hydrazine group is the more likely site of alkylation in HYNIC. libretexts.orgbyjus.com These reactions must be carefully controlled to avoid polyalkylation and to ensure selectivity. libretexts.org

| Reaction Type | Reagent Type | Resulting Moiety | Significance |

| Acylation | Acid chlorides, Anhydrides (e.g., Boc-anhydride) | Acyl-hydrazine | Protection of hydrazine group, precursor for bioconjugation. masterorganicchemistry.comresearchgate.net |

| Alkylation | Alkyl halides | Alkyl-hydrazine | Modification of HYNIC's electronic and steric properties. libretexts.org |

Integration into Peptide and Bioconjugate Architectures

This compound is widely utilized as a bifunctional chelating agent (BFC), primarily for labeling peptides and other biomolecules with radionuclides like technetium-99m. arkat-usa.orgsnmjournals.org Its integration into these complex architectures is a cornerstone of its application in radiopharmaceuticals.

The most common method for attaching HYNIC to a peptide is through the formation of a stable amide bond. researchgate.netlibretexts.org This is typically achieved by activating the carboxylic acid of HYNIC, often as an N-hydroxysuccinimide (NHS) ester (succinimidyl-HYNIC or Suc-HYNIC). arkat-usa.org This activated ester readily reacts with a primary amine on the peptide, such as the N-terminal amine or the epsilon-amine of a lysine (B10760008) residue, to form a covalent amide linkage. arkat-usa.orggoogle.com This process is a fundamental reaction in creating peptide conjugates for diagnostic and therapeutic purposes. researchgate.net

HYNIC itself acts as a linker or cross-linking moiety, bridging a biomolecule to a metallic radionuclide. arkat-usa.orgsnmjournals.org The strategic design of these conjugates is critical for their in vivo performance. Key considerations include:

Attachment Site: The position of HYNIC within the peptide sequence can influence the stability and biological activity of the final radiolabeled conjugate. nih.gov

Co-ligand System: The coordination of technetium-99m by the HYNIC moiety often requires the use of co-ligands (e.g., tricine (B1662993), EDDA) to complete the metal's coordination sphere and ensure the formation of a stable and homogeneous complex. snmjournals.orgnih.gov

Spacer Arms: In some designs, additional spacer groups may be incorporated between the HYNIC molecule and the peptide to improve steric accessibility and optimize the labeling chemistry.

The ultimate goal is to create a stable conjugate where the HYNIC linker securely holds the radionuclide without compromising the peptide's ability to bind to its biological target. snmjournals.orgnih.gov

To achieve site-specific incorporation of HYNIC into a peptide sequence, solid-phase peptide synthesis (SPPS) methodologies are employed. researchgate.netnih.gov This approach offers precise control over the linker's position, which is often not possible with solution-phase conjugation to peptides with multiple amine groups. researchgate.net

A key reagent for this strategy is an amino acid derivative, typically lysine, where the side-chain amine is pre-conjugated with HYNIC. This building block, for example, Fmoc-N-ε-(HYNIC-Boc)-Lysine , can be incorporated at any desired position during the standard Fmoc-based SPPS protocol. researchgate.netsnmjournals.org More recent advancements include the use of microwave-assisted solid-phase synthesis, which can significantly accelerate the preparation of HYNIC-peptide conjugates. arkat-usa.org These solid-phase methods are instrumental in producing well-defined, homogeneous HYNIC bioconjugates for radiopharmaceutical development. researchgate.netinterchim.fr

Exploration of Novel Derivative Classes

The chemical versatility of the this compound scaffold, characterized by its reactive hydrazine group and pyridine (B92270) ring, has facilitated the exploration and synthesis of diverse classes of novel derivatives. Researchers have capitalized on the nucleophilic nature of the hydrazine moiety to construct a variety of heterocyclic systems and complex molecular architectures. Key derivative classes include hydrazones, pyrazoles, and triazoles, as well as specialized bioconjugates.

Hydrazone Formation:

A fundamental transformation of this compound involves the condensation reaction between its hydrazine group and various aldehydes and ketones. nih.govjocpr.comchemguide.co.uk This reaction, typically conducted under mild acidic conditions, results in the formation of hydrazone derivatives. jocpr.comminarjournal.com The general mechanism is an addition-elimination reaction where the nucleophilic hydrazine attacks the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the characteristic C=N-N linkage. chemguide.co.uklibretexts.org The resulting hydrazones serve not only as stable final compounds but also as crucial intermediates for the synthesis of more complex heterocyclic structures. derpharmachemica.com

Synthesis of Pyrazole (B372694) Derivatives:

The hydrazine group is an ideal precursor for the construction of five-membered pyrazole rings. A widely employed method is the cyclocondensation reaction with 1,3-dicarbonyl compounds, such as β-diketones or their synthetic equivalents. mdpi.comresearchgate.net In this process, the two nitrogen atoms of the hydrazine moiety react with the two carbonyl carbons of the dicarbonyl compound to form the heterocyclic ring. For instance, the reaction of this compound with a β-diketone would yield a 1-(5-amido-2-pyridinyl)pyrazole derivative. This approach is highly versatile, allowing for the synthesis of a wide array of substituted pyrazoles by varying the substituents on the dicarbonyl precursor. mdpi.comdergipark.org.tr Another pathway involves the reaction with α,β-unsaturated carbonyl compounds (chalcones), which cyclize with hydrazine to form pyrazolines, a partially saturated form of pyrazoles. jrmds.in

Synthesis of Triazole Derivatives:

The synthesis of 1,2,4-triazole derivatives from this compound involves multi-step synthetic sequences. A common route begins with the conversion of the hydrazine to a thiosemicarbazide intermediate by reacting it with a thiocyanate. farmaciajournal.com This intermediate can then undergo cyclization under acidic or basic conditions to form a mercapto-triazole. Further chemical modifications can be performed on this scaffold. For example, the mercapto group can be displaced or used as a handle for further derivatization. Another strategy involves the reaction of the hydrazide with an imidate or the cyclization of an N-acylthiosemicarbazide to build the triazole ring system. farmaciajournal.comnih.gov

Bioconjugates and Hybrid Molecules:

The this compound (HYNIC) moiety has been extensively used as a bifunctional linker in the field of bioconjugation, particularly for radiolabeling biomolecules. scispace.com Its ability to form stable hydrazones with aldehyde-modified proteins or other molecules, combined with its capacity to chelate radiometals like Technetium-99m, makes it a valuable tool. This has been demonstrated in the synthesis of complex molecules such as HYNIC-DAPI derivatives and iPSMA-Bombesin radioligands, where the HYNIC group serves as the critical linking and chelating component. patsnap.com

The following table provides a summary of the key chemical transformations used to generate novel derivatives from this compound.

| Starting Material(s) | Reagent(s)/Conditions | Resulting Derivative Class | General Transformation |

| This compound, Aldehyde/Ketone | Mild acid (e.g., acetic acid), Ethanol, Reflux | Hydrazone | Condensation / Addition-Elimination |

| This compound, 1,3-Diketone | Acid or Base catalyst, Reflux | Pyrazole | Cyclocondensation |

| This compound, α,β-Unsaturated Carbonyl Compound | Ethanol, Reflux | Pyrazoline | Michael Addition followed by Cyclization |

| This compound | 1. Potassium Thiocyanate; 2. Acid/Base for cyclization | Mercapto-Triazole | Thiosemicarbazide formation and Cyclization |

| This compound, Aldehyde-modified biomolecule | Aqueous buffer | Hydrazone-linked Bioconjugate | Bioconjugation |

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton NMR provides detailed information about the hydrogen atoms within a molecule, revealing their chemical environment and proximity to other atoms. While a dedicated ¹H NMR spectrum for isolated 6-Hydrazinylnicotinamide is not widely available in the reviewed literature, data from derivatives incorporating the 6-hydrazinonicotinamide (HYNIC) moiety offer valuable insights.

In a study of a HYNIC-tetrazine derivative dissolved in DMSO-d₆, the protons of the pyridine (B92270) ring associated with the HYNIC segment were observed at specific chemical shifts, as detailed in the table below. nih.gov

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| Pyridine H | 8.49 | Singlet (s) | N/A |

| Pyridine H | 7.91 | Doublet (d) | 8.8 |

| Pyridine H | 6.75 | Doublet (d) | 8.4 |

Data obtained from a HYNIC-tetrazine derivative in DMSO-d₆. nih.gov

The ¹H NMR spectrum of this compound itself is expected to display signals for the three distinct protons on the pyridine ring, influenced by the electronic effects of the hydrazinyl and amide substituents. Additionally, the protons of the amide (-CONH₂) and hydrazinyl (-NHNH₂) groups would be present, likely as broad signals that may exchange with deuterium (B1214612) in solvents like D₂O.

Carbon-13 NMR spectroscopy is instrumental in characterizing the carbon backbone of a molecule. As with ¹H NMR, a complete ¹³C NMR spectrum for pure this compound is not readily found in the surveyed literature. However, the compound's derivatives, such as tacrine-6-hydrazinylnicotinamide (THA-HYNIC), have been characterized using ¹³C NMR, confirming the utility of this technique for verifying the integrity of the HYNIC framework within larger molecules. nih.gov The expected ¹³C NMR spectrum of this compound would feature six unique signals, corresponding to the five carbon atoms of the pyridine ring and the one carbonyl carbon of the amide group.

Specific studies employing advanced NMR techniques such as COSY, HSQC, and HMBC exclusively on this compound were not identified in the reviewed literature. These techniques are, however, fundamental in the structural analysis of more complex derivatives and conjugates of HYNIC.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a key method for identifying the various functional groups present in a molecule through their characteristic vibrational frequencies.

While a full experimental IR spectrum for this compound is not provided in the available literature, a study on a larger molecule incorporating this compound identified a characteristic stretching vibration for the N-N bond of the hydrazinopyridine group at 1137 cm⁻¹. mdpi.com Based on its structure, a theoretical table of the principal IR absorption bands expected for this compound is provided below.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Amide & Hydrazine (B178648) | N-H stretching | 3400–3200 |

| Aromatic Ring | C-H stretching | 3100–3000 |

| Amide | C=O stretching | 1680–1630 |

| Aromatic Ring | C=C and C=N stretching | 1600–1450 |

| Hydrazine | N-N stretching | ~1137 mdpi.com |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a vital analytical tool for determining the molecular weight and elemental composition of a compound. The calculated monoisotopic molecular weight of this compound (C₆H₈N₄O) is 152.0698 Da.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly suited for polar molecules and is frequently used to characterize HYNIC-containing conjugates. Although a mass spectrum for the parent this compound is not available in the reviewed sources, numerous studies confirm the molecular weights of its derivatives via ESI-MS. For example, the ESI-MS analysis of a K(HYNIC)₂-RGD₂ conjugate yielded a protonated molecular ion ([M+H]⁺) at an m/z of 2053.3, which was consistent with its calculated mass, thereby confirming the presence of the HYNIC moieties. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Characterization

UV-Vis spectroscopy is a fundamental tool for investigating the electronic transitions within a molecule. By measuring the absorption and emission of light in the ultraviolet and visible regions of the electromagnetic spectrum, key photophysical parameters can be determined.

The absorption and emission maxima of a compound provide insights into its electronic structure and the energy differences between its ground and excited states. For nicotinamide (B372718) and its derivatives, the absorption spectra are characterized by peaks corresponding to π → π* and n → π* transitions within the pyridine ring and the carboxamide group.

The fluorescence emission of nicotinamide derivatives is also a key characteristic. Reduced nicotinamides are known to exhibit fluorescence. nih.gov For hydrazone derivatives of 2-hydrazinylpyridine, which are structurally analogous to this compound, weak fluorescence has been reported. nih.gov This suggests that this compound may also exhibit fluorescence, though potentially with a low quantum yield. The emission maximum would be at a longer wavelength than the absorption maximum, with the difference known as the Stokes shift.

Table 1: Representative UV-Vis Absorption Maxima of Related Compounds

| Compound | Absorption Maxima (λmax) | Solvent |

| Nicotinamide | 210 nm, 260 nm | Acidic mobile phase |

| 4-(thiophen-2-yl)benzaldehyde hydrazones of 2-hydrazinylpyridine | 354–360 nm | Not specified |

This table presents data for structurally related compounds to infer the potential spectroscopic properties of this compound.

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. wikipedia.org This parameter is crucial for applications such as fluorescent probes and imaging agents.

The quantum yield can be significantly influenced by the molecular structure and the solvent environment. For instance, hydrazone derivatives of 2-hydrazinylpyridine have been reported to exhibit very low quantum yields, on the order of 6 x 10-3. nih.gov This low efficiency is likely due to non-radiative decay pathways, such as internal conversion and intersystem crossing, competing with fluorescence. It is plausible that this compound would also exhibit a relatively low fluorescence quantum yield due to similar competing de-excitation processes. The determination of the quantum yield is typically performed by comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield. researchgate.net

Table 2: Representative Fluorescence Quantum Yields of Related Compounds

| Compound | Quantum Yield (Φf) |

| Hydrazone derivatives of 2-hydrazinylpyridine | 6 x 10-3 |

| Reduced Nicotinamide Adenine (B156593) Dinucleotide (NADH) | ~0.02 (in aqueous solution) |

This table provides quantum yield data for analogous compounds to contextualize the potential fluorescence efficiency of this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are essential for understanding the compound's physical and chemical properties.

A crystal structure for this compound has not been specifically reported in the searched literature. However, the crystal structures of numerous related compounds, including nicotinic acid hydrazide (isoniazid), an isomer of the target molecule, have been determined. nih.govnih.gov These structures reveal key features that are likely to be present in this compound.

Typically, the crystal packing of such molecules is dominated by a network of hydrogen bonds. In the case of this compound, the amide group (-CONH2) and the hydrazinyl group (-NHNH2) are both excellent hydrogen bond donors and acceptors. Therefore, it is expected that the crystal structure would feature extensive intermolecular hydrogen bonding, potentially forming dimers or extended one-, two-, or three-dimensional networks. The pyridine nitrogen atom can also participate in hydrogen bonding. These interactions play a crucial role in stabilizing the crystal lattice.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These calculations solve the Schrödinger equation, or its approximations, for a given molecular geometry.

Density Functional Theory (DFT) Applications for Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. jocpr.comresearchgate.net It is employed to determine the equilibrium geometry and harmonic frequencies of a compound. jocpr.com For 6-Hydrazinylnicotinamide, DFT calculations, often using a basis set like B3LYP/6-311G(d,p), would be used to optimize the molecular geometry, finding the most stable three-dimensional arrangement of its atoms. researchgate.net Such calculations would provide precise bond lengths and angles, offering a detailed structural characterization that can be compared with experimental data if available. jocpr.com

Frontier Molecular Orbitals (HOMO-LUMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. nih.govirjweb.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or electron-donating character. Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic or electron-accepting character. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more reactive and can be easily excited. nih.gov For this compound, calculating the energies of the HOMO, LUMO, and the corresponding energy gap would provide valuable insights into its stability and potential reactivity in chemical reactions.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic interactions. deeporigin.com The MEP surface is colored to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.netwolfram.com Green areas represent regions with a near-zero potential. jocpr.com

For this compound, an MEP map would visualize the electron-rich areas, likely around the nitrogen and oxygen atoms of the amide and hydrazinyl groups, and the electron-poor regions, typically around the hydrogen atoms. jocpr.comdeeporigin.com This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how the molecule might interact with a biological target. deeporigin.com

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, MD simulations provide a dynamic view of a molecule's behavior, offering insights into its flexibility and the different shapes, or conformations, it can adopt. biorxiv.orgmdpi.com

Analysis of Molecular Flexibility and Conformational Changes

MD simulations allow for the exploration of the conformational space of a molecule like this compound. mdpi.com These simulations can reveal how different parts of the molecule move and flex in various environments, such as in a solvent like water. nih.gov By analyzing the simulation trajectory, researchers can identify the most stable conformations and the transitions between them. This is particularly important for understanding how the molecule might adapt its shape to fit into the binding site of a protein. biorxiv.org The flexibility of the hydrazinyl and nicotinamide (B372718) groups would be of particular interest, as their orientation can significantly impact intermolecular interactions.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.govmdpi.com This method is widely used in drug discovery to screen potential drug candidates and to understand the molecular basis of their activity. mdpi.comnih.gov

For this compound, molecular docking simulations would be performed to predict how it binds to a specific biological target, such as an enzyme or a receptor. The simulation would place the molecule in various orientations within the binding site of the target protein and calculate a "docking score" for each pose, which estimates the binding affinity. mdpi.com The results would reveal the most likely binding mode and identify key interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and the amino acid residues of the target protein. nih.gov This information is invaluable for understanding its potential biological activity and for guiding the design of more potent derivatives.

Prediction of Binding Modes and Affinities

While specific molecular docking studies exclusively targeting this compound are not extensively documented in the available literature, insights can be drawn from studies on structurally related nicotinamide derivatives. For instance, computational studies on various nicotinamide-based compounds have demonstrated their potential to interact with a range of biological targets, including enzymes and receptors implicated in various diseases.

In a typical molecular docking simulation, the 3D structure of this compound would be docked into the active site of a target protein. The resulting binding poses would be analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to the stability of the ligand-receptor complex. The binding affinity is often expressed as a docking score or an estimated inhibition constant (Ki), which provides a qualitative measure of the ligand's potency.

For example, in studies of nicotinamide-based inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), molecular docking has been successfully employed to predict the binding modes of these compounds within the ATP-binding pocket of the enzyme. mdpi.com These studies often reveal crucial hydrogen bonding interactions with key amino acid residues, which are essential for inhibitory activity. Similarly, it can be hypothesized that the hydrazinyl and amide moieties of this compound would actively participate in forming hydrogen bonds with polar residues in a target's active site, while the pyridine (B92270) ring could engage in pi-stacking interactions with aromatic residues.

A hypothetical docking study of this compound into an enzyme active site might yield the following interactions:

| Interaction Type | Potential Interacting Groups on this compound | Potential Interacting Residues in a Target Protein |

| Hydrogen Bond Donor | Hydrazinyl group (-NHNH2), Amide group (-NH2) | Aspartate, Glutamate, Serine, Threonine |

| Hydrogen Bond Acceptor | Pyridine nitrogen, Carbonyl oxygen | Arginine, Lysine (B10760008), Histidine, Serine, Threonine |

| Pi-Stacking | Pyridine ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |

Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in crystalline solids. nih.gov This analysis is based on the electron distribution of a molecule and provides a graphical representation of the regions involved in intermolecular contacts.

The two-dimensional fingerprint plots derived from Hirshfeld surface analysis provide a quantitative summary of the intermolecular contacts. For a molecule like this compound, the fingerprint plot would be expected to show distinct spikes corresponding to:

N-H···O and N-H···N hydrogen bonds: These would be prominent due to the presence of the hydrazinyl and amide groups as hydrogen bond donors and the pyridine nitrogen and carbonyl oxygen as acceptors.

H···H contacts: These are generally the most abundant contacts and represent van der Waals interactions.

C···C and C···N contacts: These would indicate the presence of pi-stacking interactions involving the pyridine ring.

A hypothetical breakdown of intermolecular contacts for this compound based on Hirshfeld surface analysis of related compounds is presented below:

| Contact Type | Expected Contribution |

| H···H | ~40-50% |

| O···H/H···O | ~20-30% |

| N···H/H···N | ~10-20% |

| C···H/H···C | ~5-10% |

| C···C | ~1-5% |

Computational Prediction of Chemical Reactivity and Stability

Density Functional Theory (DFT) is a quantum mechanical method widely used to predict the electronic structure, reactivity, and stability of molecules. dergipark.org.trepstem.net By calculating various molecular descriptors, DFT can provide valuable information about the chemical behavior of a compound.

For this compound, DFT calculations would be employed to determine a range of reactivity descriptors, including:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. For this compound, the nitrogen and oxygen atoms are expected to be regions of negative potential, while the hydrogen atoms of the hydrazinyl and amide groups would be regions of positive potential.

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, electronegativity, and electrophilicity index can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity and stability.

A DFT study on nicotinic acid benzylidenehydrazide derivatives revealed that the stability and reactivity of these compounds are influenced by the nature and position of substituents. dergipark.org.trepstem.net Similarly, the reactivity of this compound would be governed by the interplay of the electron-withdrawing nature of the pyridine ring and the electron-donating character of the hydrazinyl group.

Coordination Chemistry of 6 Hydrazinylnicotinamide

Ligand Properties and Denticity of the Hydrazinylnicotinamide Moiety

The coordination capabilities of 6-hydrazinylnicotinamide are central to its function. The term denticity refers to the number of donor atoms in a single ligand that bind to the central metal ion. The HYNIC moiety possesses multiple potential donor atoms, primarily the nitrogen atoms of the pyridine (B92270) ring and the hydrazine (B178648) group, allowing for variable coordination modes. nih.gov

Structural studies and chemical analyses have revealed that HYNIC can act as either a monodentate or a bidentate ligand. nih.govresearchgate.net

Monodentate Coordination: In this mode, HYNIC coordinates to the metal center through a single donor atom, typically the terminal nitrogen of the hydrazine group. nih.govresearchgate.net This interaction forms a stable metal-nitrogen bond.

Bidentate Coordination (Chelation): HYNIC can also form a chelate ring by coordinating through two donor atoms simultaneously: the terminal hydrazine nitrogen and the nitrogen atom of the pyridine ring. nih.gov This chelation is a critical feature of HYNIC's interaction with technetium, contributing significantly to the stability of the resulting complex. rsc.org The formation of this stable five-membered ring is a key reason for its widespread use.

While both modes are possible, the bidentate chelating role is favored for forming stable complexes, particularly with technetium. researchgate.net However, the exact coordination mode at the extremely low concentrations typical of "no-carrier-added" radiolabeling remains a subject of detailed investigation. nih.govresearchgate.net

| Property | Description | Source(s) |

| Potential Donor Atoms | Nitrogen atoms of the hydrazine group, Nitrogen atom of the pyridine ring, Oxygen atom of the amide group. | nih.gov |

| Primary Coordination Modes | Monodentate and Bidentate (chelating). | nih.govresearchgate.net |

| Monodentate Binding Site | Terminal nitrogen of the hydrazine moiety. | nih.govresearchgate.net |

| Bidentate Binding Sites | Terminal hydrazine nitrogen and pyridine ring nitrogen. | nih.govrsc.org |

Investigation of Coordination Numbers and Geometries in Complexes

The precise coordination number and geometry of the metal center in HYNIC complexes are subjects of ongoing research and are not definitively characterized for all systems, largely due to the heterogeneous nature of the complexes formed. nih.govresearchgate.net The final structure is a multicomponent assembly consisting of the metal ion, the HYNIC ligand, and one or more co-ligands.

For Tc-99m, which is in the Tc(V) oxidation state (a d² electron configuration), a coordination number of six is common, typically resulting in a distorted octahedral geometry. This geometry would be satisfied by the bidentate HYNIC ligand and additional donor atoms provided by the co-ligands. For instance, a complex could involve the two nitrogen atoms from HYNIC, and four donor atoms from a co-ligand like EDDA, or from two separate bidentate co-ligands like tricine (B1662993). The variability in how co-ligands can bind contributes to the potential for multiple isomers of the final radiolabeled product. The lack of definitive crystal structures for these "no-carrier-added" radiopharmaceutical complexes means that their geometries are often inferred from model compounds and spectroscopic data. mdpi.comresearchgate.netresearchgate.net

Stability and Reactivity Profiles of Metal Complexes

The stability of the metal-HYNIC complex is paramount for its use in radiopharmaceuticals, as dissociation of the radiometal in vivo would lead to non-targeted radiation exposure and poor imaging quality. A stability constant (log K) is a quantitative measure of the strength of the metal-ligand interaction. unm.edu While specific stability constants for many Tc-99m-HYNIC complexes are not widely published, qualitative and comparative studies have established their high stability.

Several key factors influence the stability of these complexes:

Chelation: HYNIC-based complexes are significantly more stable than those formed with analogous ligands that can only bind in a monodentate fashion, highlighting the importance of the chelate effect. rsc.orgrsc.org

Co-ligand Choice: The nature of the co-ligand has a profound impact on stability. For Tc-99m-HYNIC complexes, EDDA generally forms more stable and homogeneous products compared to tricine. nih.govnih.gov

In Vivo Stability: Numerous biodistribution studies have demonstrated the high in vivo stability of Tc-99m-HYNIC complexes. researchgate.netnih.gov The low accumulation of radioactivity in non-target tissues like the stomach or thyroid (which would sequester free pertechnetate) confirms that the radiometal remains firmly bound to the chelator system. nih.gov

| Co-ligand System (with Tc-99m-HYNIC) | Relative Stability | Key Findings | Source(s) |

| Tricine | Good | Can produce multiple species; complexes are stable. | nih.gov |

| EDDA | High | Generally forms fewer and more stable labeled species than tricine. | nih.govnih.gov |

| Tricine-Nicotinic Acid | Moderate | Less stable than complexes formed with tricine or EDDA alone. | nih.gov |

Development of Chelating Linkers within Radiopharmaceutical Design

The concept of a bifunctional chelator is central to modern radiopharmaceutical design, and this compound is a prime example of this technology. rsc.orgkcl.ac.uk A bifunctional chelator, or linker, serves two distinct purposes: one part of the molecule (the chelating group) securely binds the radiometal, while another part possesses a reactive functional group for covalent conjugation to a targeting biomolecule (e.g., a peptide, antibody, or small molecule inhibitor).

The nicotinamide (B372718) backbone of HYNIC provides the carboxylic acid group, which can be readily activated (for example, as an N-hydroxysuccinimide ester) to react with primary amines on a biomolecule, forming a stable amide bond. researchgate.net This creates a conjugate where the biomolecule acts as a vehicle to deliver the HYNIC-chelated radiometal to a specific biological target.

A major advantage of the HYNIC system in radiopharmaceutical design is its versatility. By simply changing the co-ligand used during the radiolabeling step, the physicochemical properties of the entire radiopharmaceutical can be modulated. nih.gov This allows researchers to fine-tune characteristics such as water solubility, plasma protein binding, and clearance pathways (e.g., renal vs. hepatobiliary) to optimize the in vivo performance for a specific diagnostic or therapeutic application without having to re-synthesize the entire biomolecule conjugate. nih.gov This modular approach has made HYNIC a widely adopted and valuable tool in the development of novel targeted radiopharmaceuticals. researchgate.netkcl.ac.uk

Mechanistic Research on Biological Interactions Excluding Clinical Data

Enzyme Inhibition Studies

Currently, there is a notable lack of specific studies investigating the enzyme-inhibiting properties of 6-Hydrazinylnicotinamide. Scientific literature does not provide detailed analyses of its mechanisms of inhibition, its specific target enzymes, the molecular basis of such interactions, or its kinetic parameters as an inhibitor.

Investigation of Inhibition Mechanisms

There are no available research articles that characterize the mechanism of enzyme inhibition by this compound. Therefore, it is not possible to classify its inhibitory action as competitive, non-competitive, uncompetitive, or mixed-reversible inhibition based on current scientific evidence.

Identification and Characterization of Target Enzymes

Specific enzymatic targets of this compound, such as cholinesterases, CYP51, Histone Deacetylase 6 (HDAC6), or the proteasome, have not been identified or characterized in the existing scientific literature. Research has primarily focused on its coordination chemistry rather than its direct interactions with these or other enzymes.

Molecular Basis of Enzyme-Inhibitor Interactions and Allosteric Effects

Without identified target enzymes, the molecular basis of how this compound might interact with an enzyme's active or allosteric sites remains uninvestigated. There are no studies detailing the specific amino acid residues involved in potential binding or any conformational changes that might lead to an allosteric effect.

Kinetic Analysis of Enzyme Inhibition and Parameter Determination

As a consequence of the absence of identified target enzymes and inhibition studies, there is no available data on the kinetic parameters of this compound as an enzyme inhibitor. Therefore, values for Vmax (maximum velocity), Km (Michaelis constant), and Ki (inhibition constant) in the context of its interaction with any enzyme are not available.

Structure-Activity Relationship (SAR) Studies for Biological Effects

Structure-activity relationship (SAR) studies for this compound are also limited and have been conducted primarily in the context of its function as a chelator.

Systematic Analysis of Structural Modifications on Interaction Potency

While SAR studies exist for derivatives of 6-hydrazinonicotinic acid (HYNIC), they focus on optimizing the stability and radiolabeling efficiency of the resulting metal complexes. There is no systematic analysis available in the scientific literature that details how modifications to the this compound structure affect its potency as an enzyme inhibitor or its other biological effects outside of chelation.

Elucidation of Key Pharmacophore Features and Their Role in Activity

Detailed pharmacophore models specifically for this compound and its direct biological activities are not extensively described in publicly available scientific literature. The primary role of this compound, commonly referred to as HYNIC, in biomedical research is as a bifunctional chelator. In this capacity, its structure is pivotal for coordinating with radiometals, such as Technetium-99m (99mTc), while its nicotinamide (B372718) portion allows for covalent attachment to biologically active molecules.

The key structural features of HYNIC derivatives that are crucial for their function as chelators have been investigated. For instance, the attachment site of a linker molecule to the pyridine (B92270) ring is a critical determinant for the formation of stable macrocyclic complexes with 99mTc. Studies have shown that when a linker is attached to the 3-position of the pyridine ring, the HYNIC derivative can form stable macrocyclic complexes in high yield. nih.gov Conversely, attachment at the 4-position can sterically hinder the pyridine nitrogen from bonding with the technetium core. nih.gov

The pharmacophoric contribution of the this compound moiety itself is therefore centered on its ability to chelate metals effectively. The essential features for this function include:

The hydrazine (B178648) group (-NH-NH2), which is crucial for binding the metal ion.

The pyridine nitrogen, which can participate in the coordination sphere of the metal.

The carboxamide group, which provides a site for conjugation to biomolecules.

While a classical pharmacophore model describing specific interactions with a biological receptor leading to a direct pharmacological effect is not established for this compound, its chemical features are optimized for its role in radiopharmaceutical chemistry.

Receptor Binding and Ligand Affinity Studies

Direct studies evaluating the binding specificity and selectivity of the standalone this compound molecule to receptors such as the Gastrin-Releasing Peptide Receptor (GRPR) and the Prostate-Specific Membrane Antigen (PSMA) are not available in the reviewed literature. The role of this compound in this context is as a component of larger, complex molecules designed to target these receptors.

In the field of nuclear medicine, HYNIC is conjugated to targeting vectors (e.g., peptides or small molecules) that have a known affinity for specific receptors. For example, HYNIC has been incorporated into ligands that target PSMA, a protein overexpressed on the surface of prostate cancer cells. rsc.org Similarly, GRPR, which is overexpressed in various cancers, is another target for which HYNIC-conjugated radiopharmaceuticals have been developed.

The binding specificity and selectivity of these complex agents are determined by the targeting moiety, not the HYNIC chelator. The HYNIC component's function is to securely hold the radioactive isotope, allowing for imaging or therapy at the site of receptor expression. Therefore, while this compound is integral to the structure of these receptor-targeted agents, it does not independently confer binding affinity or selectivity to GRPR or PSMA.

There are no publicly available studies that report the half-maximal inhibitory concentration (IC50) values for this compound itself against GRPR or PSMA. As established, this compound does not function as a receptor-binding ligand in its own right.

The IC50 values that are reported in the literature are for the entire radiopharmaceutical conjugate, which includes the targeting molecule, the HYNIC chelator, and a non-radioactive metal. These values reflect the affinity of the targeting part of the molecule for its receptor.

For illustrative purposes, the following table provides examples of IC50 values for different molecules targeting PSMA, highlighting the range of affinities that can be achieved with various targeting scaffolds. It is important to note that these values are not for this compound.

| Compound/Agent | Target Receptor | IC50 (nM) | Cell Line | Reference |

| PSMA-617 | PSMA | 2.34 ± 2.94 | LNCaP cells | nih.gov |

| DOTAGA-conjugated PSMA ligand | PSMA | 1.0 - 1.6 | - | researchgate.net |

Studies on DNA Interaction Mechanisms (e.g., Plasmid DNA Damage)

While direct studies on the interaction of this compound with plasmid DNA are scarce, research on related hydrazine compounds provides insights into potential mechanisms of DNA interaction. Hydrazine and its derivatives are known to be genotoxic and can induce DNA damage. researchgate.net

Studies have shown that hydrazine can cause DNA damage in the presence of metal ions like manganese (Mn(II)/Mn(III)) and copper (Cu(II)). The mechanism of this damage can involve the generation of reactive oxygen species (ROS), such as hydroxyl radicals, which can lead to the cleavage of DNA strands. For instance, the combination of hydrazine and Cu(II) has been shown to induce piperidine-labile sites, particularly at thymine (B56734) residues in DNA.

Another hydrazine derivative, hydralazine, has been demonstrated to cause cleavage of supercoiled plasmid DNA in the presence of Cu(II) ions. This process involves the transformation of the supercoiled form of DNA into nicked (open-circular) and then linear forms, which is indicative of single- and double-strand breaks, respectively.

Given that this compound is both a hydrazine derivative and a chelating agent, it is plausible that it could participate in similar DNA-damaging reactions, particularly when complexed with transition metal ions. The chelation of metal ions by the HYNIC moiety could localize the generation of ROS in close proximity to DNA, potentially leading to site-specific damage. However, without direct experimental evidence on this compound, this remains a hypothesis based on the activity of structurally related compounds.

The general process of plasmid DNA cleavage by a chemical agent can be visualized through agarose (B213101) gel electrophoresis, as depicted in the table below.

| Lane | Treatment | Expected DNA Forms |

| 1 | Untreated Plasmid DNA | Predominantly Supercoiled (SC) |

| 2 | Plasmid DNA + this compound (hypothetical) | No significant change expected without metal ions |

| 3 | Plasmid DNA + Metal Ion (e.g., Cu(II)) | No significant change expected |

| 4 | Plasmid DNA + this compound + Metal Ion (hypothetical) | Increase in Nicked (OC) and Linear (L) forms |

Advanced Analytical Methodologies for 6 Hydrazinylnicotinamide and Its Derivatives

Chromatographic Techniques

Chromatography is a fundamental analytical technique used to separate, identify, and quantify components in a mixture. The separation is based on the differential distribution of the analytes between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of non-volatile or thermally unstable compounds. A typical HPLC method for a compound like 6-Hydrazinylnicotinamide would involve a stationary phase, such as a C18 column, and a mobile phase, which could be a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). rsc.orgajprd.com Detection is commonly achieved using a UV detector set at a wavelength where the analyte exhibits maximum absorbance.

For method validation, parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) would be established according to ICH guidelines to ensure the method is reliable and suitable for its intended purpose. wjpmr.comresearchgate.net Derivatization techniques are sometimes employed for hydrazine-containing compounds to improve their chromatographic properties and detection sensitivity. nih.govgoogle.comtandfonline.com

Interactive Table: Typical HPLC Validation Parameters

Gas Chromatography (GC) for Volatile Compound Analysis

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. cdc.gov For a semi-volatile compound like this compound, analysis might require derivatization to increase its volatility and thermal stability. researchgate.net The sample is injected into a heated inlet, vaporized, and carried by an inert gas (mobile phase) through a capillary column (stationary phase). osha.gov Separation occurs based on the compound's boiling point and interaction with the stationary phase. A Flame Ionization Detector (FID) is commonly used for quantification. osha.gov

Hyphenated Techniques

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of mass spectrometry, providing a high degree of sensitivity and specificity.

GC-Mass Spectrometry (GC-MS) for Identification and Quantification

GC-MS couples a gas chromatograph with a mass spectrometer. As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. google.com The resulting mass spectrum provides a unique fragmentation pattern that acts as a "fingerprint" for compound identification, often by comparison to a spectral library like NIST. mdpi.comsemanticscholar.org This technique is invaluable for identifying unknown impurities and degradation products. thermofisher.com For quantification, selected ion monitoring (SIM) mode can be used to enhance sensitivity and selectivity. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

LC-MS is a versatile and highly sensitive technique that couples HPLC with mass spectrometry. rsc.org It is particularly useful for analyzing complex mixtures and for compounds that are not suitable for GC analysis. nih.gov After separation on the HPLC column, the eluent is introduced into an ion source (e.g., Electrospray Ionization, ESI), and the resulting ions are analyzed by the mass spectrometer. nih.gov LC-MS/MS (tandem mass spectrometry) adds another layer of specificity by selecting a precursor ion, fragmenting it, and analyzing the product ions, which is ideal for quantifying analytes in complex biological matrices. nih.govwindows.netnih.gov

Interactive Table: Comparison of Hyphenated Techniques

Radiochemical Purity Assessment for Radiolabeled Compounds

When a compound is labeled with a radionuclide for use in imaging or therapy, its radiochemical purity (RCP) must be determined. ymaws.com RCP is the proportion of the total radioactivity in the sample that is present in the desired chemical form. sums.ac.irunm.edu

HPLC is considered a gold-standard method for determining RCP due to its high resolution, allowing for the separation of the desired radiolabeled compound from radiochemical impurities like free radionuclides or byproducts of the radiolabeling reaction. researchgate.netnih.gov A radioactivity detector (e.g., a scintillation detector) is placed in-line after the column to measure the radioactivity of the eluting peaks. The percentage of RCP is calculated by dividing the peak area of the desired radiolabeled compound by the total area of all radioactive peaks. researchgate.net

Thin-Layer Chromatography (TLC) in Radiochemistry

Thin-Layer Chromatography (TLC) is a widely used separation technique in radiochemistry for its simplicity, speed, and cost-effectiveness. In the context of radiolabeled compounds like derivatives of this compound, radio-TLC is an indispensable tool for assessing radiochemical purity and monitoring the progress of radiolabeling reactions.

The principle of radio-TLC involves spotting a small amount of the radiolabeled sample onto a TLC plate, which is then developed in a suitable mobile phase. The separation of components is achieved based on their differential partitioning between the stationary phase (the coating on the TLC plate) and the mobile phase. The distribution of radioactivity on the developed plate is then measured using a radio-TLC scanner. This allows for the quantification of the desired radiolabeled product and any radiochemical impurities.

For instance, in the quality control of radiopharmaceuticals, radio-TLC is used to determine the percentage of the radionuclide that has been successfully incorporated into the target molecule. A common application is the analysis of compounds labeled with positron emitters for Positron Emission Tomography (PET).

Key Parameters in Radio-TLC Analysis:

| Parameter | Description | Typical Values/Conditions for Nicotinamide (B372718) Derivatives |

| Stationary Phase | The adsorbent material coated on the TLC plate. | Silica gel 60 F254, Reversed-phase C18 |

| Mobile Phase | The solvent system that moves up the stationary phase. | A mixture of organic solvents like dichloromethane (B109758) and methanol (e.g., 9:1 v/v) or aqueous buffers for reversed-phase. |

| Rf Value | The retention factor, defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. | Dependent on the specific derivative and mobile phase composition. |

| Detection | A radioactivity detector that scans the TLC plate. | Radio-TLC scanner equipped with a Geiger-Müller or scintillation detector. |

The selection of the stationary and mobile phases is critical to achieve good separation between the radiolabeled product and potential impurities, such as unreacted radionuclide or hydrolyzed byproducts.

HPLC with Radioactivity Detection (RAD)

High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector (also known as radio-HPLC) is a powerful and highly sensitive method for the analysis of radiolabeled compounds. It offers superior resolution and quantification capabilities compared to radio-TLC, making it the gold standard for determining the radiochemical purity of radiopharmaceuticals.

In a radio-HPLC system, the radiolabeled sample is injected into an HPLC column, and the components are separated based on their interaction with the stationary phase as the mobile phase is pumped through the column. The eluent from the column then passes through a radioactivity detector, which measures the radioactivity of the separated components in real-time. This provides a radiochromatogram, where each peak corresponds to a different radioactive species.

This technique is particularly valuable for separating and quantifying closely related compounds, such as isomers or metabolites of radiolabeled this compound derivatives. The choice of the HPLC column (e.g., reversed-phase, normal-phase, ion-exchange) and the mobile phase composition is tailored to the specific properties of the analytes.

Typical HPLC-RAD System Configuration and Parameters:

| Component/Parameter | Description | Example Conditions for Nicotinamide-based Radiotracers |

| HPLC Column | The stationary phase where separation occurs. | Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | The solvent system used to elute the compounds. | A gradient of acetonitrile and water, often with an additive like trifluoroacetic acid (TFA). |

| Flow Rate | The speed at which the mobile phase is pumped. | 1.0 mL/min |

| Radioactivity Detector | The device for detecting radioactivity in the eluent. | Scintillation detector (solid or liquid scintillant) or a positron detector. |

| Data Acquisition | Software to record and process the radiochromatogram. | Integration of peak areas to determine radiochemical purity. |

Electrochemical Methods for Compound Detection

Electrochemical methods are a class of analytical techniques that investigate the properties of an analyte by measuring the potential (volts) and/or current (amperes) in an electrochemical cell containing the analyte. These methods are known for their high sensitivity, selectivity, and relatively low cost. For a molecule like this compound, which contains electroactive functional groups (the hydrazine (B178648) and the pyridine (B92270) ring), electrochemical techniques can be particularly useful for its detection and quantification.

Polarography and Linear Sweep Voltammetry